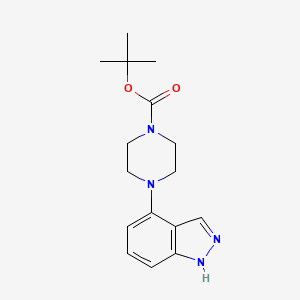

tert-Butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 1H-indazol-4-yl substituent. Indazole derivatives are frequently explored in drug discovery for their kinase inhibitory activity, making this compound a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13-12(14)11-17-18-13/h4-6,11H,7-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXDTYMAMQEGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658018 | |

| Record name | tert-Butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744219-31-6 | |

| Record name | 1,1-Dimethylethyl 4-(1H-indazol-4-yl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744219-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate (CAS No. 744219-31-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine class, which is known for its diverse pharmacological properties, including antitumor, antidepressant, and anti-inflammatory effects.

The molecular formula of this compound is C16H22N4O2, with a molecular weight of 302.37 g/mol. Its structure includes a tert-butyl group, an indazole moiety, and a piperazine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O2 |

| Molecular Weight | 302.37 g/mol |

| Boiling Point | 482.9 °C |

| Log P | 2.83 - 3.04 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

The mechanism underlying the antitumor activity of this compound appears to involve the inhibition of specific signaling pathways associated with cancer progression. It has been suggested that the indazole moiety interacts with targets involved in cell cycle regulation and apoptosis, particularly affecting the PI3K/Akt pathway .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It acts as a dual inhibitor of acetylcholinesterase (AChE) and serotonin transporter (SERT), which are critical targets in the treatment of neurodegenerative disorders such as Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Cell Lines : A study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines .

- Neurodegenerative Models : In animal models of Alzheimer's disease, administration of this compound improved cognitive functions and reduced amyloid plaque formation, suggesting neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or indazole structure can significantly alter its pharmacological profile. For example, substituting different groups on the indazole moiety has been shown to enhance binding affinity to target receptors involved in neuropharmacological activities .

Scientific Research Applications

Cancer Research

Research indicates that compounds similar to tert-butyl 4-(1H-indazol-4-yl)piperazine-1-carboxylate exhibit inhibitory effects on cancer cell lines. For instance, indazole derivatives have shown promising results in inhibiting the activity of TRIB2 or YAP, which are implicated in various cancers. This suggests that such compounds could be developed into pharmacological agents for cancer prevention and treatment .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Studies have demonstrated that piperazine derivatives can enhance the efficacy of existing antibiotics by acting as efflux pump inhibitors, thereby reversing multidrug resistance in pathogens .

Neurological Disorders

There is emerging evidence that indazole derivatives may play a role in treating neurological disorders. The piperazine moiety is known to interact with neurotransmitter systems, making it a candidate for further investigation in the context of conditions such as anxiety and depression .

Case Studies

Several case studies highlight the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperazine-1-carboxylate derivatives arises from variations in the substituent attached to the piperazine ring. Below is a systematic comparison with analogous compounds:

Key Observations :

Synthetic Efficiency: Yields vary significantly (52–61%), influenced by substituent complexity and reaction conditions. For example, CuI-catalyzed amination (52%, ) underperforms Mitsunobu reactions (61%, ).

Structural Diversity: Aromatic Systems: Indazole (target compound) and quinoline () offer planar, aromatic scaffolds for target binding. Electron Effects: Nitro () and cyano () groups modulate electronic properties, affecting reactivity and solubility. Steric Factors: Piperidinyl () and dibenzylamino-cyclohexyl () groups introduce steric hindrance, impacting receptor interactions.

Functional Applications :

- Pharmacological Intermediates : Compounds with triazole () or indazole groups are prioritized in drug discovery.

- Material Science : tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate () serves as a polymer precursor due to its iodophenyl substituent.

Table 2: Crystallographic and Analytical Data

Insights :

- Crystallographic studies (e.g., ) highlight the utility of SHELX software for small-molecule refinement, though similar data for the target compound is lacking.

- Indazole derivatives often exhibit better metabolic stability than phenyl or pyridyl analogs due to reduced oxidative metabolism.

Research Findings and Trends

Stereochemical Influence : Compounds like tert-Butyl (R)-4-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonimidoyl)piperazine-1-carboxylate () demonstrate the importance of stereochemistry in biological activity, a factor less explored in the target compound.

Heterocyclic Fusion: Compounds with fused rings (e.g., triazino-thieno-isoquinoline in ) show enhanced binding affinity but synthetic complexity.

Preparation Methods

Coupling via Nucleophilic Substitution (Literature Example)

One documented method involves heating a mixture of 4-substituted indazole carboxylate with N-methyl piperazine, followed by cooling, quenching, and purification steps:

| Step | Conditions | Details |

|---|---|---|

| Reaction | 4-(1H-indazol-5-ylamino)-1H-indazole-1-carboxylate (275 g) with N-methyl piperazine (1375 mL) | Heated at 90-100°C with stirring |

| Cooling | Reaction mixture cooled to 25-30°C | Stirred at 25-30°C |

| Quenching | Mixture quenched into water at 25-30°C | Stirred, then solid filtered and washed |

| Purification | Slurry in acetonitrile/water (1:1), filtration, washing, drying | Further slurry in methanol/dichloromethane, filtration, washing, drying to obtain final compound |

| Yield | 189 g (example scale) | Purity by HPLC ~96.2% |

This method emphasizes careful temperature control and solvent washing to improve purity and yield.

Boc Protection and Subsequent Coupling

A common approach in piperazine chemistry is to first protect the piperazine nitrogen atoms with the tert-butoxycarbonyl group to prevent unwanted side reactions. The general procedure is:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Boc Protection | Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent (e.g., dichloromethane) | Formation of tert-butyl piperazine-1-carboxylate |

| Coupling | Nucleophilic substitution of 4-halogenated indazole with Boc-piperazine | Formation of this compound |

| Purification | Crystallization or chromatography | High purity compound suitable for further synthesis |

This approach is widely used due to the stability of the Boc group under various reaction conditions and its facile removal if needed.

Data Table Summarizing Preparation Conditions

| Method No. | Starting Materials | Reaction Conditions | Purification Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(1H-indazol-5-ylamino)-1H-indazole-1-carboxylate + N-methyl piperazine | 90-100°C heating, then cooling, quenching in water | Slurry in acetonitrile/water, methanol/DCM washing | 68-70 | 96.2 | Temperature and solvent control critical |

| 2 | Piperazine + Boc2O (Boc protection), then coupling with 4-halogenated indazole | Boc protection at RT, coupling under nucleophilic substitution | Crystallization or chromatography | 60-85 | >95 | Widely used approach, scalable |

| 3 | tert-butyl 4-propioloylpiperazine-1-carboxylate + azides (click chemistry) | CuI catalyst, DIPEA base, DMF, 0°C to RT | Filtration, washing with ether | 90-97 | >95 | Alternative method for related derivatives |

Research Findings and Notes

Temperature Control : Maintaining reaction temperatures between 90-100°C during coupling and 25-30°C during quenching and purification phases is essential for optimal yield and purity.

Solvent Systems : Use of mixed solvent systems such as acetonitrile/water and methanol/dichloromethane helps in effective purification by selective solubility of the product and impurities.

Boc Protection Advantage : The Boc group stabilizes the piperazine nitrogen during subsequent reactions, preventing side reactions and facilitating purification.

Alternative Synthetic Routes : Click chemistry offers a rapid and high-yielding alternative for functionalizing the piperazine moiety, although direct application to indazole derivatives requires further optimization.

Purification Techniques : Filtration, slurry washing, and recrystallization are commonly employed to achieve high purity (>95%) suitable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.